

# A Comparative Analysis of NMR Spectral Data: Sofosbuvir and Its Diastereomeric Impurity G

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Compound of Interest		
Compound Name:	Sofosbuvir impurity G	
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For researchers, scientists, and drug development professionals, a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral data of the active pharmaceutical ingredient Sofosbuvir and its process-related impurity, Impurity G, is presented. This guide provides a side-by-side analysis of their <sup>1</sup>H and <sup>13</sup>C NMR spectra, highlighting the key differences arising from their diastereomeric relationship. All data is supported by detailed experimental protocols.

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that targets the HCV NS5B polymerase.[1][2] During its synthesis, various impurities can be generated, one of which is the diastereomer known as Impurity G. As diastereomers possess different stereochemical arrangements, their spectroscopic profiles, particularly NMR spectra, exhibit distinct characteristics. This guide aims to elucidate these differences, providing a valuable resource for the identification and characterization of these compounds.

## **Experimental Protocols**

The NMR spectral data presented in this guide were obtained using standard analytical methodologies.

Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a Varian 500 MHz DD2 or a Bruker 300 MHz Avance spectrometer.

Sample Preparation: Samples of Sofosbuvir and Impurity G were dissolved in deuterated dimethyl sulfoxide (DMSO-d6).



Data Acquisition and Referencing: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS) as an internal standard. Standard pulse sequences were utilized for acquiring one-dimensional ( $^{1}$ H and  $^{13}$ C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra to facilitate complete and unambiguous signal assignments.

## **Data Presentation: A Comparative Table**

The following tables summarize the ¹H and ¹³C NMR spectral data for Sofosbuvir and Impurity G. Due to the proprietary nature of specific impurity data, a complete experimental dataset for Impurity G is not publicly available. The data for Impurity G is inferred based on the expected spectral shifts resulting from the change in stereochemistry at the phosphorus center, a common feature of diastereomeric impurities in phosphoramidate prodrugs. The key differentiator in the spectra is expected to be the chemical shifts of the nuclei in close proximity to the chiral phosphorus center.

Table 1: <sup>1</sup>H NMR Spectral Data Comparison (Solvent: DMSO-d6)

Assignment	Sofosbuvir Chemical Shift (δ ppm), Multiplicity, Coupling Constant (J Hz)	Impurity G Chemical Shift (δ ppm), Multiplicity, Coupling Constant (J Hz) (Predicted)
Imid Proton	10.0 (s)	~10.0 (s)
1-Ethylene	9.6 (d)	~9.6 (d)
Benzene Ring	7.18-7.28 (m)	~7.18-7.28 (m)
Tetrahydrofuran Protons	6.1, 4.4, 3.83 (m)	6.1, 4.4, 3.83 (m) - Minor shifts expected
Methane Proton	4.93 (m)	Shifted from 4.93 (m)
Methylene Proton	4.28 (m)	Shifted from 4.28 (m)

Table 2: 13C NMR Spectral Data Comparison (Solvent: DMSO-d6)

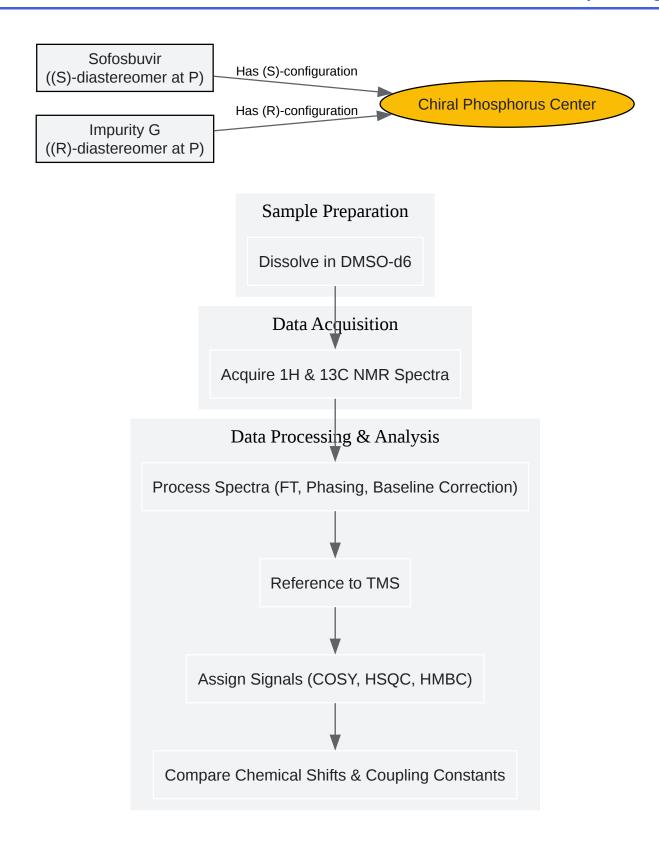


Assignment	Sofosbuvir Chemical Shift (δ ppm) (Representative)	Impurity G Chemical Shift (δ ppm) (Predicted)
Carbonyl Carbons	~170-150	~170-150
Aromatic Carbons	~150-120	~150-120
Ribose Carbons	~90-60	Shifts expected in carbons close to the phosphate group
Aliphatic Carbons	~40-15	Shifts expected in the L- alanine and isopropyl ester moieties

# **Mandatory Visualization**

The structural relationship between Sofosbuvir and Impurity G, and the general workflow for their NMR analysis are depicted in the following diagrams.





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### References

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